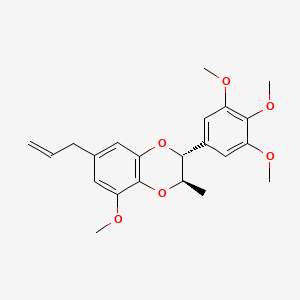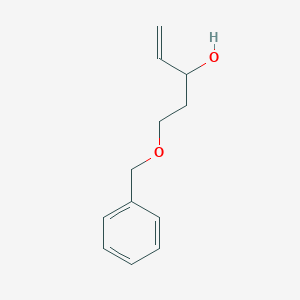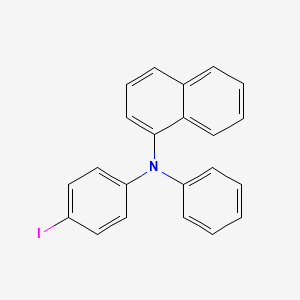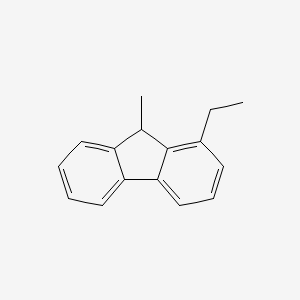
Eusiderin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eusiderin is a neolignan compound found in various plant species, including Virola and Aniba . It belongs to the class of 1,4-benzodioxane lignans and exhibits a range of biological activities. The chemical formula of this compound is C22H26O6, and it has a molar mass of 386.42 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Eusiderin involves several key steps. One common method includes the Mitsunobu reaction between a phenolic derivative of o-vanillin and (S)-ethyl lactate, followed by reduction with diisobutylaluminum hydride (DIBAL) at -78°C to form an aldehyde intermediate . This intermediate undergoes further reactions, including the addition of an aromatic organometallic reagent and cyclization, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the wood of Eusideroxylon zwageri. The extraction process includes maceration with methanol and fractionation with solvents like n-hexane, dichloromethane, and ethyl acetate . The isolated this compound is then purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Eusiderin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of the terminal methylene group in this compound A can produce primary alcohols, pinacols, and aldehydes .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like DIBAL . The reactions are typically carried out under controlled conditions, such as low temperatures for reductions and specific pH levels for oxidations.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with altered functional groups. For example, oxidation can yield aldehydes and alcohols, while substitution reactions can introduce new aromatic groups .
Aplicaciones Científicas De Investigación
Eusiderin has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Eusiderin involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit the growth of pathogenic fungi by disrupting their cell membranes . Additionally, it exhibits anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Comparación Con Compuestos Similares
Eusiderin is part of the 1,4-benzodioxane lignan family, which includes other compounds like oxyneolignans, flavonolignans, and coumarinolignans . Compared to these similar compounds, this compound is unique due to its specific structural features and biological activities. For example, this compound A and this compound I, isolated from Eusideroxylon zwageri, have distinct isomeric structures that contribute to their unique properties .
List of Similar Compounds
- Oxyneolignans
- Flavonolignans
- Coumarinolignans
- Stillbenolignans
Propiedades
Número CAS |
127420-50-2 |
|---|---|
Fórmula molecular |
C22H26O6 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(2R,3R)-5-methoxy-3-methyl-7-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C22H26O6/c1-7-8-14-9-16(23-3)22-19(10-14)28-20(13(2)27-22)15-11-17(24-4)21(26-6)18(12-15)25-5/h7,9-13,20H,1,8H2,2-6H3/t13-,20+/m1/s1 |
Clave InChI |
BVNKWNRETUIZFZ-XCLFUZPHSA-N |
SMILES isomérico |
C[C@@H]1[C@H](OC2=C(O1)C(=CC(=C2)CC=C)OC)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CC1C(OC2=C(O1)C(=CC(=C2)CC=C)OC)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)

![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)


![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)


![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

